molecular formula C25H24BrN5O2S B10819896 Bcat-IN-1

Bcat-IN-1

Cat. No.: B10819896
M. Wt: 538.5 g/mol
InChI Key: PGSKODUPOMCUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BCAT-IN-1 is a potent, selective, and orally active inhibitor of mitochondrial branched-chain amino acid aminotransferase (BCATm). It has shown significant selectivity for BCATm over its cytosolic counterpart, BCATc. This compound is primarily used in research related to metabolic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BCAT-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired yield and purity .

Industrial Production Methods

The production process likely involves scaling up the laboratory synthesis methods, ensuring consistency and quality control throughout the manufacturing process .

Chemical Reactions Analysis

Types of Reactions

BCAT-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various organic solvents. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

BCAT-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of BCATm and its effects on metabolic pathways.

    Biology: Employed in research to understand the role of BCATm in cellular metabolism and its impact on various biological processes.

    Medicine: Investigated for its potential therapeutic applications in treating metabolic diseases, such as diabetes and obesity.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting metabolic pathways .

Mechanism of Action

BCAT-IN-1 exerts its effects by selectively inhibiting BCATm, thereby disrupting the transamination of branched-chain amino acids. This inhibition affects various metabolic pathways, including the tricarboxylic acid cycle and the production of key metabolites. The molecular targets of this compound include the active site of BCATm, where it binds and prevents the enzyme from catalyzing its reactions .

Comparison with Similar Compounds

BCAT-IN-1 is unique in its high selectivity for BCATm over BCATc. Similar compounds include other BCAT inhibitors, such as gabapentin and ERG245, which also target BCAT enzymes but may have different selectivity profiles and mechanisms of action. The uniqueness of this compound lies in its potent inhibition of BCATm, making it a valuable tool for studying mitochondrial metabolism and its related diseases .

Conclusion

This compound is a valuable compound in scientific research, offering insights into the inhibition of BCATm and its effects on metabolic pathways. Its unique selectivity and potent activity make it a crucial tool for studying metabolic diseases and developing new therapeutic agents.

Properties

Molecular Formula

C25H24BrN5O2S

Molecular Weight

538.5 g/mol

IUPAC Name

1-[3-[(5-bromothiophene-2-carbonyl)amino]cyclohexyl]-N-methyl-2-pyridin-2-ylbenzimidazole-5-carboxamide

InChI

InChI=1S/C25H24BrN5O2S/c1-27-24(32)15-8-9-20-19(13-15)30-23(18-7-2-3-12-28-18)31(20)17-6-4-5-16(14-17)29-25(33)21-10-11-22(26)34-21/h2-3,7-13,16-17H,4-6,14H2,1H3,(H,27,32)(H,29,33)

InChI Key

PGSKODUPOMCUEJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)N(C(=N2)C3=CC=CC=N3)C4CCCC(C4)NC(=O)C5=CC=C(S5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.